1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione
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Overview
Description
1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that features a pyrimidine ring fused with two sulfur atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione typically involves the reaction of benzylamine with carbon disulfide and a suitable base, followed by cyclization. One common method includes:
Step 1: Benzylamine reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate dithiocarbamate.
Step 2: The intermediate undergoes cyclization under acidic conditions to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
1-Benzyl-2-thioxo-1,2-dihydropyrimidine-4(3H)-one: Similar structure but with a thioxo group instead of dithione.
1-Benzyl-2,4-dioxo-1,2-dihydropyrimidine: Contains oxo groups instead of dithione.
Uniqueness: 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is unique due to the presence of two sulfur atoms in the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61282-99-3 |
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Molecular Formula |
C11H12N2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-benzyl-1,3-diazinane-2,4-dithione |
InChI |
InChI=1S/C11H12N2S2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15) |
InChI Key |
QQZLLYUAMWFPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)NC1=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
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